molecular formula C21H25NO3S B13768158 Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 50539-72-5

Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B13768158
CAS No.: 50539-72-5
M. Wt: 371.5 g/mol
InChI Key: AEMRNFFLKCWSDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carbosulfan is synthesized through a multi-step process involving the reaction of carbamic acid derivatives with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Carbosulfan involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process is carried out in controlled environments to ensure safety and efficiency. The use of automated reactors and continuous flow systems is common in industrial settings to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Carbosulfan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Hydrolysis conditions: Acidic or basic aqueous solutions

    Nucleophiles: Halides, amines, and alcohols

Major Products

    Oxidation products: Sulfoxides and sulfones

    Hydrolysis products: Carbamic acid derivatives and alcohols

    Substitution products: Various substituted carbamic acid derivatives

Scientific Research Applications

Carbosulfan has a wide range of applications in scientific research, including:

Mechanism of Action

Carbosulfan exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Carbosulfan causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the acetylcholinesterase enzyme and associated neural pathways.

Comparison with Similar Compounds

Carbosulfan is similar to other carbamate insecticides such as Carbofuran and Aldicarb. it is unique in its structural features and specific applications:

List of Similar Compounds

  • Carbofuran
  • Aldicarb
  • Methomyl
  • Oxamyl

Carbosulfan stands out due to its specific thioether linkage and benzofuran ester group, which contribute to its unique properties and applications.

Properties

CAS No.

50539-72-5

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2-propan-2-ylphenyl)sulfanylcarbamate

InChI

InChI=1S/C21H25NO3S/c1-14(2)16-10-6-7-12-18(16)26-22(5)20(23)24-17-11-8-9-15-13-21(3,4)25-19(15)17/h6-12,14H,13H2,1-5H3

InChI Key

AEMRNFFLKCWSDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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